Home > Products > Screening Compounds P80072 > Beta-Amyloid (26-39)
Beta-Amyloid (26-39) -

Beta-Amyloid (26-39)

Catalog Number: EVT-247335
CAS Number:
Molecular Formula:
Molecular Weight: 1315.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The beta-amyloid peptide is generated from the amyloid precursor protein, a transmembrane protein that undergoes proteolytic processing. The cleavage by beta-secretase produces a soluble fragment, which is further processed by gamma-secretase to yield various lengths of amyloid beta, including the 40 and 42 amino acid forms. The specific fragment (26-39) represents a region within these longer peptides that has been implicated in aggregation processes and neurotoxicity.

Classification

Beta-Amyloid (26-39) falls under the category of peptides and proteins, specifically classified as an amyloidogenic peptide. It is part of a larger family of amyloid beta peptides that are characterized by their propensity to aggregate into insoluble fibrils.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (26-39) can be achieved through solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details:

  1. Solid-Phase Peptide Synthesis: Utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of amino groups during synthesis.
  2. Purification Techniques: After synthesis, high-performance liquid chromatography (HPLC) is employed for purification. This often involves reverse-phase HPLC under acidic conditions to separate the target peptide from impurities effectively .
  3. Characterization: The synthesized peptides are characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their molecular weight and structure .
Molecular Structure Analysis

Structure

Beta-Amyloid (26-39) consists of 14 amino acids, characterized by specific sequences that contribute to its structural properties. The molecular structure can be represented as follows:

Sequence Ala Gly Gly Leu Ile Gly Val Gly Glu Gly Ala Leu Val Gly\text{Sequence }\text{Ala Gly Gly Leu Ile Gly Val Gly Glu Gly Ala Leu Val Gly}

Data

The molecular weight of Beta-Amyloid (26-39) is approximately 1,500 Da, depending on the specific amino acid composition and modifications. Structural studies using techniques like circular dichroism indicate that this peptide can adopt different conformations, including random coil and beta-sheet structures, depending on environmental conditions .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (26-39) participates in several chemical reactions, primarily related to its aggregation behavior:

  1. Aggregation Reaction: Under physiological conditions, Beta-Amyloid (26-39) can form oligomers and fibrils through intermolecular interactions such as hydrogen bonding and hydrophobic interactions.
  2. Degradation Pathways: The peptide can also undergo proteolytic degradation by enzymes such as neprilysin and insulin-degrading enzyme, which play roles in regulating its levels in the brain .

Technical Details:
The kinetics of aggregation can be studied using thioflavin T assays, which measure the binding of this dye to fibrillar structures formed by the peptide.

Mechanism of Action

Process

The mechanism of action for Beta-Amyloid (26-39) involves its role in synaptic toxicity:

  1. Oligomer Formation: The peptide aggregates into soluble oligomers that disrupt synaptic function.
  2. Neurotoxicity: These oligomers interfere with neurotransmitter signaling pathways, leading to neuronal cell death and contributing to cognitive decline observed in Alzheimer's disease .

Data

Studies have shown that even low concentrations of oligomeric forms can induce significant neurotoxic effects on neuronal cultures, highlighting their potency in pathological conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in water and buffer solutions at physiological pH but may aggregate under certain conditions.

Chemical Properties

  • Stability: Sensitive to temperature and pH changes; stability decreases under alkaline conditions.
  • Reactivity: Reacts with various compounds during aggregation processes, which can be monitored using spectroscopic techniques.

Relevant Data or Analyses:
Thermal stability studies indicate that Beta-Amyloid (26-39) shows increased aggregation propensity at elevated temperatures, which is relevant for understanding its behavior in biological systems .

Applications

Scientific Uses

Beta-Amyloid (26-39) serves several important roles in scientific research:

  1. Modeling Alzheimer's Disease: Used as a model system for studying amyloid aggregation mechanisms and neurotoxicity.
  2. Drug Development: Investigated as a target for therapeutic interventions aimed at preventing or reversing amyloid aggregation.
  3. Biophysical Studies: Employed in studies assessing protein folding dynamics and interactions with potential therapeutic compounds.

This compound's significance in Alzheimer's research underscores its potential as both a biomarker for disease progression and a target for novel therapeutic strategies aimed at mitigating neurodegeneration associated with amyloid pathology.

Introduction to Beta-Amyloid (26-39) in Neurodegenerative Research

Historical Context of Aβ Fragments in Alzheimer’s Disease Pathogenesis

The discovery of β-amyloid (Aβ) by Glenner and Wong in 1984 marked a pivotal shift in Alzheimer’s disease (AD) research, establishing amyloid plaques as a defining neuropathological hallmark [1]. Early biochemical analyses revealed that plaques contained heterogeneous Aβ peptides generated through proteolytic cleavage of the amyloid precursor protein (APP). While full-length Aβ isoforms (e.g., Aβ40, Aβ42) dominated initial studies, researchers soon identified shorter fragments—including Aβ(26-39)—in amyloid deposits and vascular lesions [5] [7]. These fragments were initially considered inert byproducts of Aβ degradation or enzymatic processing. However, neuropathological comparisons showed that dense-core plaques in AD patients contained elevated levels of N-terminally truncated species like Aβ(26-39) compared to diffuse plaques in non-demented individuals [5]. This suggested that specific fragments might contribute to plaque maturation and pathogenicity.

By the late 1990s, advanced mass spectrometry and immunohistochemistry confirmed Aβ(26-39) as a constituent of polymorphic plaques, particularly in familial and early-onset AD [5] [9]. Its consistent presence in amyloid-laden brain tissues positioned it as a fragment of interest for understanding the structural evolution of amyloid aggregates and their role in disease progression.

Table 1: Key Aβ Fragments Identified in Alzheimer's Disease Pathology

FragmentDetection MethodPathological AssociationRelative Abundance in AD vs. Control
Aβ(1-42)Immunoassays, MSCore plaque component5-10x higher in AD
Aβ(26-39)MALDI-MS, LCO microscopyDense-core/coarse-grained plaques3-5x higher in AD
Aβ(pE3-42)Antibody staining, MSNeuritic plaques, oligomers8-12x higher in AD
Aβ(1-28)NMR, MSDiffuse plaques, vasculatureComparable

Role of Aβ(26-39) in Amyloid Cascade Hypothesis: From Oligomerization to Plaque Dynamics

The amyloid cascade hypothesis posits that Aβ aggregation initiates a toxic cascade leading to tau pathology, synaptic loss, and neurodegeneration [8] [9]. Within this framework, Aβ(26-39) exhibits distinct biophysical properties that influence disease mechanisms:

  • Oligomerization Dynamics: Unlike full-length Aβ42, which forms soluble oligomers via N-terminal interactions, Aβ(26-39) lacks the N-terminal domain (residues 1-25). Its hydrophobic C-terminal sequence (residues 26-39) drives rapid self-assembly into β-sheet-rich oligomers. These oligomers act as kinetic "seeds" that accelerate the aggregation of full-length Aβ [7] [8]. Molecular dynamics simulations reveal that Aβ(26-39) adopts a stable helix-kink-helix conformation in membranes, promoting pore-like structures that disrupt calcium homeostasis [7].

  • Plaque Polymorphism: Correlative chemical imaging using luminescent conjugated oligothiophenes (LCO) and mass spectrometry shows that Aβ(26-39) is enriched in dense-core and coarse-grained plaques in AD brains [5]. These plaques exhibit:

  • Higher fibril density
  • Increased neuritic dystrophy
  • Stronger association with ApoE4 genotypeIn contrast, diffuse plaques in non-demented individuals show minimal Aβ(26-39) deposition [5]. This polymorphism correlates with clinical severity, as coarse-grained plaques (rich in Aβ(26-39)) are more abundant in early-onset AD [5].

  • Downstream Pathway Activation: Aβ(26-39) co-localizes with hyperphosphorylated tau in dystrophic neurites surrounding plaques. In vitro studies demonstrate that it induces tau phosphorylation via glycogen synthase kinase-3β (GSK-3β) activation [2]. It also amplifies neuroinflammation by triggering microglial TNF-α release through interactions with Toll-like receptors (TLR4) [8].

Comparative Significance of Aβ(26-39) Relative to Full-Length Aβ Isoforms

Aβ(26-39) exhibits unique pathological contributions that distinguish it from canonical Aβ isoforms:

  • Toxicological Profile: While Aβ42 oligomers impair synaptic plasticity (e.g., LTP inhibition), Aβ(26-39) causes acute membrane disruption. In vivo intracerebral injections in rodents induce rapid neuronal hyperactivity and oxidative stress, independent of full-length Aβ [7] [10]. Fragment toxicity arises from its:
  • High lipid-binding affinity
  • Ability to form stable pore-like structures
  • Induction of caspase-3-mediated apoptosis

  • Biomarker Potential: Plasma assays using multimer detection systems (MDS) show that oligomeric Aβ(26-39) levels correlate with early amyloid accumulation in cognitively normal individuals, preceding positive amyloid-PET scans [10]. This positions it as a potential liquid biomarker for preclinical AD.

  • Therapeutic Implications: Antibodies targeting the mid-domain of full-length Aβ (e.g., lecanemab) show low affinity for Aβ(26-39). However, in vitro studies confirm that Aβ(26-39) inhibits γ-secretase processivity, reducing Aβ42 production [7] [8]. This suggests dual roles—as a pathogenic agent and a modulator of amyloidogenic processing.

Table 2: Research Methodologies for Aβ(26-39) Characterization

MethodApplicationKey Findings
Correlative LCO-MALDIPlaque biochemistry in AD tissuesAβ(26-39) enriched in coarse-grained plaques
Solid-state NMRStructural dynamics in membranesHelix-kink-helix motif; pore formation
MDS-OAβ assayPlasma oligomer detectionCorrelates with early amyloid burden (SUVR)
Molecular dynamicsOligomerization kineticsAccelerates Aβ42 fibrillization by 40-60%

Properties

Product Name

Beta-Amyloid (26-39)

Molecular Weight

1315.6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.